Chevalone E

Antimicrobial Resistance MRSA Synergy

Chevalone E is a functionally distinct meroditerpenoid: unlike cytotoxic chevalones, it lacks direct toxicity but synergizes with oxacillin against MRSA and with doxorubicin in TNBC models. Its C-24 deacetylated structure enables divergent SAR. Produced via scalable heterologous expression, ensuring reliable supply for target ID and medicinal chemistry. Choose Chevalone E as a clean phenotypic probe for antibiotic synergy research and doxorubicin adjuvant development.

Molecular Formula C26H38O4
Molecular Weight 414.6 g/mol
CAS No. 1315451-94-5
Cat. No. B3025983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChevalone E
CAS1315451-94-5
Molecular FormulaC26H38O4
Molecular Weight414.6 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(O1)OC3(CCC4C5(CCC(C(C5CCC4(C3C2)C)(C)C)O)C)C
InChIInChI=1S/C26H38O4/c1-15-13-17(27)16-14-20-25(5)10-7-18-23(2,3)21(28)9-11-24(18,4)19(25)8-12-26(20,6)30-22(16)29-15/h13,18-21,28H,7-12,14H2,1-6H3/t18-,19+,20-,21-,24-,25+,26-/m0/s1
InChIKeyPSHUZQHBLAPAMD-KFCOXGNHSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chevalone E 1315451-94-5: A Structurally Characterized Meroterpenoid from Sponge-Associated Fungi with Validated Biosynthetic and Synthetic Tractability


Chevalone E (Deacetylchevalone C, Compound 3) is a meroditerpenoid first isolated from the marine sponge-associated fungus Aspergillus similanensis KUFA 0013 [1]. Its structure was unequivocally established using 1D and 2D NMR, with X-ray crystallography confirming absolute stereochemistry [1]. A cryptic biosynthetic gene cluster from Aspergillus versicolor 0312 has been identified and heterologously expressed in A. oryzae, enabling scalable production and enzymatic derivatization [2]. This biosynthetic and chemical tractability positions Chevalone E as a versatile scaffold for generating analogues with tuned biological activities.

Why Generic Substitution Fails: Evidence-Based Differentiation of Chevalone E from Other Chevalone-Family Meroterpenoids


Chevalone E is not interchangeable with structurally related chevalone family members (e.g., Chevalone B, Chevalone C, S14-95) or other meroterpenoid classes. While many chevalones exhibit general cytotoxicity, Chevalone E displays a unique functional profile: it lacks potent direct cytotoxicity but demonstrates quantifiable synergistic activity with β-lactam antibiotics against MRSA and with doxorubicin in breast cancer models [1][2]. Furthermore, its distinct substitution pattern (deacetylated at C-24 relative to Chevalone C) underpins its divergent biological activity [1]. The heterologous expression platform established for Chevalone E also enables controlled, scalable production, unlike many natural product analogues that rely solely on low-yield extraction from native fungi [2].

Chevalone E CAS 1315451-94-5: Quantitative Comparator Evidence for Scientific Procurement Decisions


Synergistic Potentiation of Oxacillin Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Chevalone E (Compound 3) exhibits synergism with the β-lactam antibiotic oxacillin against methicillin-resistant Staphylococcus aureus (MRSA) [1]. In contrast, other chevalone analogues (Chevalone B, Chevalone C, and S14-95) isolated from the same fungus did not show this synergistic effect [1]. Chevalone E alone showed no direct antibacterial activity against MRSA [1].

Antimicrobial Resistance MRSA Synergy Adjuvant Therapy

Synergistic Enhancement of Doxorubicin Cytotoxicity in Triple-Negative Breast Cancer Cells

Chevalone E analogues generated via biocatalytic derivatization, but not Chevalone E itself, exhibited synergistic inhibition of MDA-MB-231 breast cancer cell viability when combined with doxorubicin [1]. This highlights Chevalone E's role as a precursor scaffold for generating active synergists, distinguishing its utility from directly cytotoxic chevalone family members like Chevalone B and C [1][2].

Cancer Chemosensitization Triple-Negative Breast Cancer Synergy

Distinct Structural Determinant: Deacetylated C-24 Position Underpins Divergent Bioactivity

Chevalone E is structurally defined as the deacetylated analogue of Chevalone C at the C-24 position [1]. Chevalone C possesses an acetoxy group at C-24 and exhibits direct antibacterial (M. tuberculosis MIC=6.3 μg/mL) and cytotoxic (BC1 IC50=8.7 μg/mL) activities . Chevalone E lacks this direct activity but gains the specific synergistic function with oxacillin [1]. This functional dichotomy demonstrates that the C-24 substitution is a critical determinant of biological activity within this meroterpenoid class.

Structure-Activity Relationship Natural Product Chemistry Meroterpenoid

Validated Biosynthetic Tractability and Scalable Production via Heterologous Expression

A dedicated biosynthetic gene cluster (BGC) for Chevalone E was identified in Aspergillus versicolor 0312 and functionally reconstituted in the heterologous host Aspergillus oryzae [1]. This platform not only produces Chevalone E but also enables the enzymatic generation of seven oxidized analogues using the P450 monooxygenases Cle2 and Cle4 [1]. This level of biosynthetic control is not established for most other chevalone family members, which are typically obtained only through low-yield isolation from native fungi.

Synthetic Biology Biosynthesis Heterologous Expression Scalable Production

Absence of Direct Antimicrobial Activity Against Gram-Positive and Gram-Negative Bacteria

In antimicrobial screening, Chevalone E (3) showed no direct inhibitory activity against a panel of Gram-positive and Gram-negative bacteria, including MRSA and multidrug-resistant isolates [1]. This contrasts with other meroterpenoids from the same extract, such as pyripyropene S (6), which exhibited direct antimicrobial effects [1]. This lack of intrinsic antibacterial activity underscores that its value lies solely in its synergistic potentiating function, making it a clean tool compound for studying antibiotic adjuvancy without confounding direct antimicrobial effects.

Antimicrobial Selectivity Synergy Mechanism of Action

Optimal Scientific and Industrial Application Scenarios for Chevalone E 1315451-94-5


Mechanistic Studies of β-Lactam Potentiation in MRSA

Chevalone E is the ideal molecular probe for investigating the mechanism of antibiotic synergy. Its specific synergistic interaction with oxacillin against MRSA, without inherent antibacterial activity, provides a clean phenotypic readout for genetic, biochemical, and proteomic studies aimed at identifying the cellular target(s) responsible for restoring β-lactam susceptibility [1].

Semi-Synthetic Derivatization to Generate Novel Chemosensitizers for Triple-Negative Breast Cancer

Chevalone E serves as a privileged starting scaffold for medicinal chemistry programs focused on developing doxorubicin adjuvants. Researchers can utilize established biocatalytic (Cle2, Cle4) and chemical derivatization protocols to generate a library of Chevalone E analogues, screening for enhanced synergy and reduced toxicity in TNBC models [1].

Biosynthetic Pathway Engineering and Scalable Production of Meroterpenoid Analogues

The identification and heterologous reconstitution of the Chevalone E BGC in A. oryzae provides a robust platform for synthetic biology applications [1]. This system can be used for combinatorial biosynthesis, feeding unnatural precursors, or engineering tailoring enzymes to produce novel meroterpenoids in a scalable, fermentation-based process, circumventing the limitations of natural isolation.

Structure-Activity Relationship (SAR) Studies on Meroterpenoid Scaffolds

The clear functional divergence between Chevalone E (deacetylated at C-24) and Chevalone C (acetylated at C-24) offers a defined chemical probe pair for SAR studies [1][2]. This pair is essential for elucidating the pharmacophore responsible for synergy versus direct cytotoxicity, informing the rational design of next-generation meroterpenoid-based therapeutics.

Technical Documentation Hub

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27 linked technical documents
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